5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

概要

説明

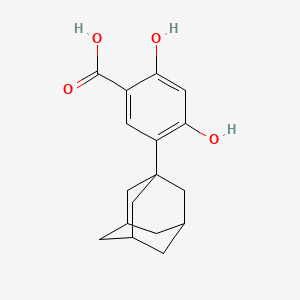

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is a compound that features an adamantyl group attached to a benzoic acid core. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it of interest in various fields of research and application.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid typically involves the introduction of the adamantyl group to the benzoic acid core. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester. This ester is then reacted with hydrazine to produce adamantane-1-carboxylic acid hydrazide. Subsequent reactions introduce the dihydroxybenzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride can be used to convert hydroxyl groups to chlorides, which can then be further reacted with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

科学的研究の応用

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Medicine: Its potential anti-inflammatory and antimicrobial properties are of interest for drug development.

作用機序

The mechanism of action of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can affect various biological pathways, leading to its observed biological activities .

類似化合物との比較

Similar Compounds

5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: These compounds also feature the adamantyl group and have shown antimicrobial and anti-inflammatory activities.

1-Adamantylacetic acid: Another adamantyl derivative used in various chemical syntheses.

Uniqueness

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is unique due to the presence of both the adamantyl group and the dihydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for research and application.

生物活性

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid (CAS No. 51049-71-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantyl group attached to a dihydroxybenzoic acid moiety. This unique structure contributes to its stability and potential bioactivity. The adamantyl group is known for its rigidity and hydrophobic properties, which may enhance the compound's interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies involving different bacterial strains, the compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for assessing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Bacillus subtilis | 12 |

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This activity is particularly relevant in conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation.

- Cellular Interaction: Its ability to interact with cell membranes and proteins may modulate cellular responses to stimuli.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed promising results. The compound was found to inhibit MRSA growth effectively at concentrations lower than those required for conventional antibiotics like nitrofurantoin. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory bowel disease (IBD), the administration of this compound resulted in a significant reduction in inflammatory markers in animal models. The findings suggest that it could be beneficial in managing IBD and similar conditions characterized by excessive inflammation .

特性

IUPAC Name |

5-(1-adamantyl)-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPOEUQYCKODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。